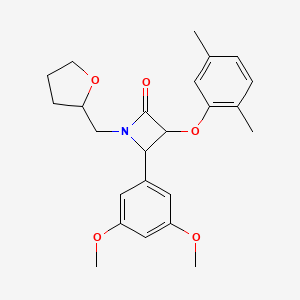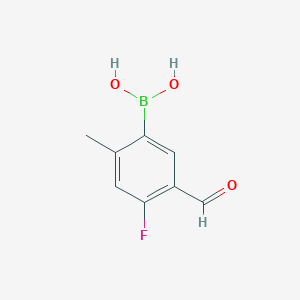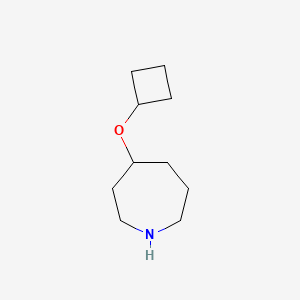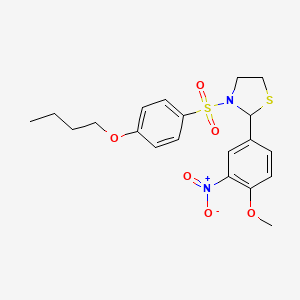![molecular formula C14H16N2O2 B2560972 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1483274-95-8](/img/structure/B2560972.png)
3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant biological activity and makes them valuable in various fields of scientific research, including medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction step . Another approach involves the photochemical decomposition of pyrazolines, which offers mild reaction conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of these compounds often relies on scalable and efficient synthetic routes. For example, the use of photoredox catalysis and oxidative cyclopropanation has been explored for large-scale synthesis due to their high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or antidepressant.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related framework.
Duocarmycin: A group of compounds known for their cytotoxicity and potential as antitumor agents.
Uniqueness
What sets 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold in drug design and other scientific research applications .
Properties
IUPAC Name |
3-(4-amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-6-8(4-5-9(7)15)16-12(17)10-11(13(16)18)14(10,2)3/h4-6,10-11H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYONAHCCZIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C3(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2560894.png)


![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)

![ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate](/img/structure/B2560902.png)

![N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide](/img/structure/B2560904.png)
![6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)

![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)

